molecular formula C12H14N2O5 B1328661 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid CAS No. 942474-93-3

2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid

Cat. No.: B1328661
CAS No.: 942474-93-3
M. Wt: 266.25 g/mol
InChI Key: SQHMGRZMJCGGHA-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This pseudo five-component reaction is catalyzed by dual-functional ionic liquids, such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2) .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve the use of green chemistry principles to minimize environmental impact. This includes the use of ionic liquids as catalysts, which offer advantages such as high thermal and chemical stability, low vapor pressure, and non-flammability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of 2-(4-Oxopiperidin-1-yl)-5-nitrobenzoic acid.

    Reduction: Formation of 2-(4-Hydroxypiperidin-1-yl)-5-aminobenzoic acid.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and nitro groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-9-3-5-13(6-4-9)11-2-1-8(14(18)19)7-10(11)12(16)17/h1-2,7,9,15H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHMGRZMJCGGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242375
Record name 2-(4-Hydroxy-1-piperidinyl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-93-3
Record name 2-(4-Hydroxy-1-piperidinyl)-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hydroxy-1-piperidinyl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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